Biotin-PEG2-C2-iodoacetamide
Description
Significance of Covalent Bioconjugation in Biochemical and Proteomic Studies
Covalent bioconjugation is a chemical technique used to form a stable, covalent link between two molecules, where at least one is a biomolecule, such as a protein or nucleic acid. thermofisher.comwikipedia.org This process is fundamental to many applications in biochemistry and proteomics, allowing for the modification of biomolecules to study their structure, function, and interactions within complex biological systems. thermofisher.comnih.gov
The ability to attach specific tags, probes, or other functional moieties to proteins has revolutionized experimental approaches. thermofisher.com Common applications include:
Biotinylation: The attachment of biotin (B1667282) to a protein, which then allows for high-affinity detection or purification using avidin (B1170675) or streptavidin. axispharm.com
Fluorescent Labeling: Conjugating fluorescent dyes to proteins enables their visualization and tracking within living cells, providing insights into their localization and dynamics. scbt.com
Immobilization: Attaching proteins to solid supports, such as beads or surfaces, is crucial for various assays and purification techniques. thermofisher.com
Structural Studies: Modifying specific amino acid residues can help in mapping protein structures and active sites. thermofisher.com
By creating stable bonds, covalent conjugation ensures that the attached label remains associated with the target biomolecule throughout the course of an experiment, which is critical for the reliability of downstream analysis in techniques like mass spectrometry-based proteomics. nih.gov
Principles of Thiol-Reactive Probes in Biomolecular Labeling
Thiol-reactive probes are a class of chemical reagents designed to selectively form covalent bonds with sulfhydryl (thiol) groups (-SH). scbt.comthermofisher.com In proteins, the primary source of thiol groups is the side chain of the amino acid cysteine. thermofisher.comuevora.pt Cysteine is a relatively rare amino acid, which allows for the site-specific labeling of proteins at defined locations. uevora.pt
Iodoacetamides are a prominent type of haloalkyl reagent frequently used for thiol modification. thermofisher.comwikipedia.org The labeling mechanism involves the alkylation of the cysteine's thiol group. The sulfur atom in the thiol acts as a nucleophile and attacks the carbon atom adjacent to the iodine in the iodoacetamide (B48618) group. This results in the displacement of the iodide ion and the formation of a stable thioether bond between the probe and the cysteine residue. wikipedia.org
This reaction is highly efficient and proceeds rapidly at or near neutral pH (7.0-7.5). thermofisher.com Under these conditions, the thiol groups are sufficiently nucleophilic to react selectively in the presence of other functional groups, such as the more abundant primary amines found in lysine (B10760008) residues, which are protonated and thus less reactive. thermofisher.com This selectivity is a key advantage for targeted protein modification in complex biological samples. uevora.pt
Overview of Biotin-PEG2-C2-Iodoacetamide as a Multifunctional Reagent
This compound is a heterobifunctional molecule that integrates three key chemical moieties, making it a versatile tool for chemical biology. medchemexpress.comaxispharm.com
Biotin Group: This vitamin (Biotin or Vitamin B7) exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin. This property is widely exploited for the detection, purification, and immobilization of biotinylated molecules. axispharm.com
Iodoacetamide Group: This is the thiol-reactive functional group. It enables the molecule to be covalently attached to cysteine residues on proteins or peptides through an alkylation reaction, forming a stable thioether linkage. wikipedia.org
PEG2 Spacer Arm: The molecule contains a short polyethylene (B3416737) glycol (PEG) spacer, specifically a diethylene glycol unit. thermofisher.com This spacer arm increases the water solubility of the reagent and reduces potential steric hindrance between the biotin tag and the target protein, improving the accessibility of the biotin group for binding to streptavidin. axispharm.comthermofisher.com
A significant application of this compound is in the synthesis of proteolysis-targeting chimeras (PROTACs). targetmol.commedchemexpress.comglpbio.com PROTACs are molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins. targetmol.comglpbio.com In this context, this compound can function as a PROTAC linker. glpbio.commolnova.com For instance, it has been used in competitive binding assays to validate that a specific inhibitor binds to its intended target protein. targetmol.com In such experiments, the reagent competes with the inhibitor for binding to a cysteine residue on the target protein. The extent of biotinylation, detected via streptavidin-based methods, indicates how effectively the inhibitor blocks the binding site. targetmol.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 292843-75-5 | targetmol.comglpbio.comaksci.com |
| Molecular Formula | C18H31IN4O5S | targetmol.comglpbio.comaksci.com |
| Molecular Weight | 542.43 g/mol | targetmol.comglpbio.com |
| Physical Form | Solid | aksci.com |
| Purity | ≥ 98% | aksci.com |
Table 2: Functional Components of this compound
| Component | Function | Key Feature | Source(s) |
|---|---|---|---|
| Biotin | Affinity Tag | High-affinity binding to streptavidin/avidin | axispharm.com |
| Iodoacetamide | Reactive Group | Covalently binds to thiol groups (cysteine) | thermofisher.comwikipedia.org |
| PEG2 Spacer | Linker | Increases solubility and reduces steric hindrance | axispharm.comthermofisher.com |
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGLKVINXNMNJX-ZQIUZPCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Biotin Peg2 C2 Iodoacetamide
Established Synthetic Routes and Reaction Conditions for Compound Generation
The generation of Biotin-PEG2-C2-iodoacetamide is typically achieved through a multi-step synthetic pathway. While specific proprietary methods may vary, a common strategy involves the coupling of a biotin-PEG precursor with an iodoacetylating agent. A logical and widely practiced approach commences with a primary amine-containing precursor, Biotin-PEG2-amine. lumiprobe.com
The synthesis can be conceptualized in the following key stages:
Synthesis of the Precursor (Biotin-PEG2-amine): The foundational molecule, Biotin-PEG2-amine, is a bifunctional compound featuring a biotin (B1667282) group at one end and a primary amine at the other, separated by a diethylene glycol spacer. lumiprobe.com This precursor is often synthesized by reacting an activated form of biotin, such as biotin-NHS ester, with a diamine-PEG linker. The stoichiometry is controlled to favor the mono-substituted product.
Iodoacetylation of the Amine Precursor: The terminal primary amine of Biotin-PEG2-amine is then acylated using an iodoacetylating agent. A common reagent for this transformation is iodoacetic anhydride (B1165640) or an activated ester of iodoacetic acid, such as N-hydroxysuccinimidyl iodoacetate (SIA). The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the iodoacetyl group, leading to the formation of a stable amide bond and yielding this compound.
The reaction conditions for the iodoacetylation step are critical to ensure high yield and purity of the final product.
| Parameter | Condition | Rationale |
| Solvent | Aprotic polar solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) | To dissolve the reactants and facilitate the reaction without participating in it. |
| Base | A non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | To neutralize the acid generated during the reaction and drive the equilibrium towards product formation. |
| Temperature | Typically room temperature | To provide sufficient energy for the reaction to proceed without causing degradation of the reactants or products. |
| Reaction Time | Varies from a few hours to overnight | To allow for the complete conversion of the starting material to the desired product. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) | To prevent side reactions with atmospheric moisture and oxygen. |
Following the reaction, purification is typically performed using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the pure this compound.
Strategies for Chemical Modification and Derivatization for Specialized Research Applications
The primary utility of this compound lies in its ability to act as a biotinylation reagent, specifically targeting sulfhydryl groups. This reactivity is harnessed for various specialized research applications, most notably in the field of proteomics and drug discovery.
The iodoacetyl group is highly reactive towards the thiol group of cysteine residues in proteins. gbiosciences.com The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the thiol attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether linkage. gbiosciences.com To ensure specificity for sulfhydryl groups, the reaction is typically carried out at a pH between 7.5 and 8.5. gbiosciences.com It is also advisable to perform the reaction in the dark to minimize the formation of free iodine, which could lead to non-specific reactions with other amino acid residues like tyrosine, tryptophan, and histidine. gbiosciences.com
A significant application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.comglpbio.comxcessbio.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. targetmol.comglpbio.comxcessbio.com In this context, this compound can be used as a versatile linker. One end, the iodoacetamide (B48618), can be reacted with a cysteine residue on a ligand that binds to the target protein. The other end, the biotin, can then be used to attach the entire complex to a streptavidin-conjugated E3 ligase ligand, or it can be used for purification and detection purposes.
Another specialized research application is in competitive binding assays. For instance, in a study aimed at identifying the target of a particular inhibitor, a competitive biotin-iodoacetamide method was employed. In this assay, cells were treated with the inhibitor, and the remaining available cysteine residues on the target protein were then labeled with this compound. The extent of biotinylation, which can be quantified using streptavidin-based detection methods, is inversely proportional to the binding of the inhibitor. This approach allows for the confirmation of target engagement and the determination of the inhibitor's binding affinity in a cellular context. targetmol.com
| Application | Description | Key Reaction |
| PROTAC Synthesis | Used as a linker to connect a target protein ligand to an E3 ligase ligand. medchemexpress.comtargetmol.comglpbio.comxcessbio.com | The iodoacetamide group reacts with a cysteine residue on the target protein ligand. |
| Competitive Binding Assays | To confirm target engagement and determine the binding affinity of inhibitors. targetmol.com | The iodoacetamide group labels available cysteine residues on a target protein, with the signal being competed by a test compound. |
| Protein Labeling | For the specific biotinylation of proteins containing cysteine residues for subsequent detection or purification. | The iodoacetamide group forms a stable thioether bond with the sulfhydryl group of cysteine. gbiosciences.com |
Molecular Mechanisms of Bioconjugation Mediated by Biotin Peg2 C2 Iodoacetamide
Electrophilic Reactivity of the Iodoacetamide (B48618) Moiety with Nucleophilic Thiol Groups
The primary mechanism of bioconjugation with Biotin-PEG2-C2-iodoacetamide involves the specific reaction between its iodoacetamide group and the thiol (sulfhydryl) groups of cysteine residues in proteins. creative-proteomics.cominterchim.fr This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.govpearson.com
In this process, the thiol group, particularly in its deprotonated thiolate anion form (RS-), acts as a potent nucleophile. nih.govumich.edu The electron-rich thiolate attacks the electrophilic carbon atom of the iodoacetamide moiety, which is the carbon atom bonded to the iodine. pearson.comchegg.com This nucleophilic attack leads to the displacement of the iodine atom, which serves as a good leaving group. nih.govpearson.com The result is the formation of a stable and irreversible thioether bond between the biotin-PEG2-C2- a moiety and the cysteine residue. creative-proteomics.comnih.govatto-tec.com
The reactivity of the thiol group is highly dependent on the pH of the reaction environment. nih.govnih.gov The pKa of a typical cysteine thiol group is around 8.5-9.0. sigmaaldrich.com The reaction rate increases with pH, as a more alkaline environment (typically pH 7.5-8.5) promotes the deprotonation of the thiol group to the more nucleophilic thiolate anion. atto-tec.comnih.govsigmaaldrich.com However, the pKa of a specific cysteine residue within a protein can be significantly influenced by its local microenvironment, such as the proximity of acidic or basic amino acid residues. nih.govsigmaaldrich.com
While iodoacetamide is highly reactive towards thiols, it is considered a milder electrophile compared to reagents like N-ethylmaleimide (NEM). researchgate.net The reaction rate of iodoacetamide with thiols is generally slower than that of maleimides. nih.gov
Table 1: Key Factors in the Iodoacetamide-Thiol Reaction
| Factor | Description | Implication in Bioconjugation |
| Nucleophile | Thiol group (-SH) of cysteine, primarily in its deprotonated thiolate form (S⁻). nih.govumich.edu | The primary target for labeling on proteins and peptides. creative-proteomics.com |
| Electrophile | Carbon atom adjacent to the iodine in the iodoacetamide group. pearson.comchegg.com | The reactive site of the this compound reagent. |
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2). nih.govpearson.com | Forms a stable, covalent thioether bond. creative-proteomics.com |
| Leaving Group | Iodine atom. nih.govpearson.com | Displaced during the reaction to facilitate bond formation. |
| Optimal pH | Typically pH 7.5-8.5. atto-tec.comsigmaaldrich.com | Promotes the formation of the more reactive thiolate anion, increasing reaction rate. nih.gov |
| Product | Stable thioether linkage. creative-proteomics.comnih.gov | Results in permanent labeling of the target molecule. |
Influence of the Polyethylene (B3416737) Glycol (PEG2) Spacer on Reaction Kinetics and Steric Accessibility
The Polyethylene Glycol (PEG) spacer is a critical component of the this compound reagent, significantly influencing the bioconjugation process. chempep.comaxispharm.comrsc.org PEG linkers are composed of repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O−) and are known for their unique properties, including water solubility, biocompatibility, and flexibility. chempep.com
The primary roles of the PEG2 spacer in this context are:
Enhanced Solubility : PEG linkers increase the solubility of the entire reagent in aqueous buffers, which is crucial for reactions in biological systems. chempep.comaxispharm.comrsc.orgthermofisher.com This property helps to counteract the hydrophobicity of other components of the conjugate. rsc.org
Reduced Steric Hindrance : The flexible PEG chain acts as a spacer arm, increasing the distance between the biotin (B1667282) molecule and the reactive iodoacetamide group. chempep.comrsc.orgnih.gov This separation minimizes steric hindrance, allowing the iodoacetamide moiety to more easily access cysteine residues that may be located within the complex three-dimensional structure of a protein. rsc.orgbiochempeg.comrsc.org By overcoming spatial obstructions, the PEG spacer can enhance the efficiency of the labeling reaction. rsc.org
Improved Reaction Kinetics : By reducing steric hindrance and improving solubility, the PEG linker can lead to faster reaction kinetics. rsc.org The increased accessibility of the reactive group to its target enhances the likelihood of successful molecular collisions, thereby accelerating the rate of conjugation. rsc.org Studies have shown that incorporating a PEG linker can result in a significant increase in reaction rate constants. rsc.org
Minimized Non-specific Interactions : The hydrophilic nature of the PEG spacer creates a hydration shell that can reduce non-specific binding and aggregation of the labeled protein. chempep.comrsc.org
Table 2: Effects of the PEG2 Spacer in Bioconjugation
| Property | Influence on Bioconjugation | Reference |
| Increased Solubility | Improves the dissolution of the reagent in aqueous solutions, facilitating reactions in biological media. | chempep.comaxispharm.comrsc.orgthermofisher.com |
| Reduced Steric Hindrance | The spacer arm provides distance between the biotin and the reactive group, improving access to target thiol groups on proteins. | rsc.orgbiochempeg.comrsc.org |
| Enhanced Reaction Kinetics | By improving accessibility and solubility, the spacer can increase the rate of the conjugation reaction. | rsc.org |
| Flexibility | The rotational freedom of the C-O bonds in the PEG chain allows for conformational flexibility, aiding in optimal positioning for the reaction. | chempep.com |
| Biocompatibility | PEG is generally non-toxic and has low immunogenicity, making it suitable for biological applications. | chempep.comaxispharm.com |
Applications in Quantitative and Functional Proteomics Research
Comprehensive Protein and Peptide Biotinylation for Affinity-Based Enrichment
The ability of Biotin-PEG2-C2-iodoacetamide to specifically label cysteine residues makes it an excellent reagent for the comprehensive biotinylation of proteins and peptides. sigmaaldrich.comnih.gov This process is a cornerstone of affinity-based enrichment strategies. Once proteins or peptides in a complex biological sample are labeled with this reagent, the biotin (B1667282) tag serves as a handle for their selective capture and isolation using matrices coated with avidin (B1170675) or streptavidin. sigmaaldrich.comunica.it This enrichment is crucial for reducing the complexity of protein mixtures and enabling the detection of low-abundance proteins or peptides that might otherwise be obscured by more prevalent molecules. sigmaaldrich.comresearchgate.net
The iodoacetamide (B48618) group forms a stable thioether bond with the sulfhydryl group of cysteine residues under mild pH conditions (typically pH 7.5-8.5). sigmaaldrich.com The PEG2 spacer arm provides flexibility and distance between the biotin molecule and the labeled protein, which minimizes steric hindrance and facilitates efficient binding to the avidin or streptavidin affinity matrix. targetmol.commedchemexpress.com This approach has been successfully employed to fractionate complex proteomes, allowing for a more in-depth analysis of specific sub-proteomes. sigmaaldrich.comnih.gov
Integration with Mass Spectrometry-Based Proteomics Workflows
This compound is highly compatible with mass spectrometry (MS)-based proteomics, a powerful technology for identifying and quantifying thousands of proteins in a single experiment. sigmaaldrich.comresearchgate.netnih.gov The use of this reagent can be seamlessly integrated into various MS workflows to enhance the depth and scope of proteomic analyses.
Following affinity enrichment of biotinylated peptides, mass spectrometry is used to identify the labeled peptides and pinpoint the exact sites of modification. sigmaaldrich.comnih.gov The mass of the this compound tag is known, and its addition to a peptide results in a characteristic mass shift that can be readily detected by the mass spectrometer. Through tandem mass spectrometry (MS/MS), the tagged peptides are fragmented, and the resulting fragmentation pattern allows for the determination of the peptide's amino acid sequence and the precise location of the biotinylated cysteine residue. elifesciences.orgualberta.ca This information is critical for understanding the structure and function of proteins and for mapping post-translational modifications.
This compound can be used in conjunction with quantitative proteomics strategies to compare protein expression levels across different samples. nih.govmedchemexpress.commedchemexpress.com One such approach involves the use of isotope labeling techniques. For instance, in a method known as Isotope-Coded Affinity Tagging (ICAT), different isotopic forms of the reagent (a "light" and a "heavy" version) are used to label proteins from two different biological samples (e.g., healthy vs. diseased tissue). nih.gov After labeling, the samples are combined, and the biotinylated proteins are enriched and analyzed by mass spectrometry. The relative abundance of the light and heavy-labeled peptides provides a quantitative measure of the protein's expression change between the two samples. nih.gov
Another quantitative strategy combines cysteinyl peptide enrichment using this compound with isobaric tagging methods like mTRAQ (mass differential tags for relative and absolute quantification). nih.gov In this workflow, cysteine residues are first alkylated with this compound. Following enzymatic digestion, the amine groups of the peptides are labeled with mTRAQ reagents. The biotinylated peptides are then enriched and analyzed by MS, allowing for both the identification and quantification of cysteine-containing peptides. nih.gov This combined approach has been shown to increase proteome coverage and provide reliable quantitative data. nih.gov
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Isotope-Coded Affinity Tagging (ICAT) | Uses "light" and "heavy" isotopic versions of a cysteine-reactive reagent with a biotin tag to differentially label proteins from two samples. | Allows for relative quantification of protein expression by comparing the peak intensities of the light and heavy labeled peptides in the mass spectrometer. | nih.gov |
| Cysteinyl Peptide Enrichment with mTRAQ | Combines cysteine alkylation with this compound for enrichment with subsequent amine-reactive isobaric tagging (mTRAQ) for quantification. | Increases proteome coverage by fractionating the sample and provides multiplexed quantitative information. | nih.gov |
Quantitative Strategies for Comparative Proteomics (e.g., Isotope Labeling)
Probing Cysteine Reactivity and Post-Translational Modifications
Protein sulfhydration (also known as persulfidation) is a redox-regulated PTM where a hydrogen sulfide (B99878) (H2S) moiety is added to the thiol group of a cysteine residue, forming a persulfide (-SSH). researchgate.netelifesciences.org This modification plays a role in various physiological processes and signaling pathways. elifesciences.orgachemblock.com
A method known as the "biotin-thiol assay" or "biotin switch assay" can be adapted using this compound to identify sulfhydrated proteins. elifesciences.orgresearchgate.net In this assay, free thiol groups in a protein sample are first blocked. Then, the persulfide groups are selectively reduced to free thiols, which are subsequently labeled with this compound. The biotinylated proteins can then be enriched and identified by mass spectrometry. A variation of this method involves labeling both free thiols and persulfides with the biotin reagent, followed by selective elution of the persulfidated proteins from the affinity matrix using a reducing agent. portlandpress.com These approaches have been instrumental in identifying numerous sulfhydrated proteins and elucidating their roles in redox signaling. elifesciences.org
| Study Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Quantitative evaluation of the sulfhydrated proteome | A modified biotin switch technique using a biotin-conjugated maleimide (B117702) to label reactive cysteine persulfides, followed by avidin affinity capture and DTT elution. | Demonstrated that sulfhydrated cysteine residues are primary targets at low concentrations of the labeling reagent, enabling the identification of the sulfhydrated proteome. | elifesciences.org |
| Discrimination of persulfide-modified peptides | Utilized maleimide-PEG2-biotin to alkylate both cysteine and sulfhydrated cysteine residues, followed by avidin capture and quantitative analysis. | Developed a quantitative method to assess modifications generated by oxidative stress. | unica.it |
| General biotin binding assay for whole-cell proteomics | Employed iodoacetyl-PEG2-biotin to label both thiols and persulfides, followed by tryptic digestion, streptavidin capture, and selective release of persulfidated peptides with a reductant for MS analysis. | Provided a workflow for the proteome-wide identification of protein persulfidation. | portlandpress.com |
Differential Labeling Approaches for Free Thiols Versus Disulfide-Bound Cysteines
The redox state of cysteine residues—whether they exist as free thiols (-SH) or are involved in disulfide bonds (S-S)—is critical for protein structure and function. researchgate.net Differential labeling techniques using reagents like this compound allow researchers to distinguish between these two states, providing insights into the protein's conformational and functional dynamics.
A common strategy involves a sequential labeling procedure. nih.gov First, proteins in their native state are treated with a "light" isotopic version of a thiol-reactive probe, such as one containing a maleimide or iodoacetamide group, to label the accessible free cysteine residues. Following this initial labeling, the disulfide bonds are reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov The newly exposed cysteine residues, which were previously part of disulfide bonds, are then labeled with a "heavy" isotopic version of the same or a similar probe.
This differential isotopic labeling allows for the relative quantification of free thiols versus disulfide-bound cysteines using mass spectrometry. nottingham.ac.uk By analyzing the ratio of heavy to light labeled peptides, researchers can determine the proportion of cysteine residues that were in a reduced or oxidized state under specific cellular conditions. nih.gov This approach, often referred to as Isotope-Coded Affinity Tag (ICAT) or similar methodologies, has been instrumental in studying redox-regulated cellular processes. nottingham.ac.uk
For instance, a study on immunoglobulin G (IgG) antibodies utilized differential alkylating agents to accurately quantify free cysteine levels and the susceptibility of disulfide bonds to reduction. researchgate.net This method allowed for the precise determination of unpaired cysteine residues and provided insights into the structural integrity and heterogeneity of the antibodies. researchgate.net
Below is a table summarizing a typical workflow for differential labeling:
| Step | Procedure | Purpose |
| 1. Labeling Free Thiols | Incubate the protein sample with this compound (or a similar "light" probe). | To covalently modify accessible free cysteine residues. |
| 2. Reduction of Disulfides | Treat the sample with a reducing agent (e.g., DTT, TCEP). | To break disulfide bonds and expose new thiol groups. |
| 3. Labeling Newly Exposed Thiols | Incubate the reduced sample with an isotopically "heavy" version of the thiol-reactive probe. | To label the cysteine residues that were originally part of disulfide bonds. |
| 4. Proteolysis | Digest the labeled protein sample with an enzyme like trypsin. | To generate smaller peptides suitable for mass spectrometry analysis. |
| 5. Affinity Purification | Use streptavidin-coated beads to enrich for biotinylated peptides. sigmaaldrich.com | To isolate the labeled peptides from the complex mixture. |
| 6. Mass Spectrometry Analysis | Analyze the enriched peptides by LC-MS/MS. | To identify the labeled peptides and quantify the relative abundance of "light" and "heavy" isotopes. |
This differential labeling strategy provides valuable data on the redox state of specific cysteine residues within a protein or across the entire proteome, offering a deeper understanding of their role in protein function and regulation.
Proximity Labeling Techniques for Spatiotemporal Proteome Profiling
Understanding the spatial and temporal organization of proteins within a cell is fundamental to elucidating their functions and interaction networks. Proximity labeling (PL) techniques have emerged as powerful tools for mapping the proteomic landscape in living cells with high spatiotemporal resolution. nih.gov These methods utilize an enzyme fused to a protein of interest that generates reactive species to label neighboring proteins with a tag, such as biotin. nih.gov
While this compound itself is not the primary labeling reagent in most common PL methods like BioID or APEX, the principles of biotinylation and subsequent affinity capture are central to these techniques. nih.gov In these methods, a promiscuous biotin ligase (like BirA*) or a peroxidase (like APEX2) is fused to a protein of interest. syncell.com
BioID (Biotin Identification): This method uses a mutant form of the E. coli biotin ligase, BirA*, which releases reactive biotinoyl-5'-AMP. This activated biotin then covalently attaches to the lysine (B10760008) residues of nearby proteins. nih.gov
APEX (Ascorbate Peroxidase): This engineered peroxidase, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of biotin-phenol to a short-lived, reactive phenoxyl radical, which then labels electron-rich amino acid residues (like tyrosine) on neighboring proteins. syncell.com
After the in-cell labeling reaction, cells are lysed, and the biotinylated proteins are enriched using streptavidin affinity chromatography, similar to the workflow described for differential labeling. mdpi.com These captured proteins are then identified by mass spectrometry, providing a snapshot of the protein's microenvironment at a specific time and location. mdpi.com
Recent advancements have focused on improving the temporal resolution of these techniques. For example, TurboID, an engineered evolution of BioID, allows for effective biotin labeling within minutes, enabling the study of more dynamic cellular processes. nih.gov Furthermore, novel methods like TyroID, which uses tyrosinases to generate reactive o-quinone intermediates, offer in vivo compatibility for mapping extracellular proteomes with high spatiotemporal control. biorxiv.org
The general workflow for proximity labeling is outlined in the table below:
| Step | Procedure | Purpose |
| 1. Expression of Fusion Protein | Genetically fuse a PL enzyme (e.g., BirA*, APEX2, TurboID) to a protein of interest and express it in cells. | To target the labeling machinery to a specific subcellular location or protein complex. |
| 2. Substrate Addition & Labeling | Add the substrate (e.g., biotin and ATP for BioID/TurboID; biotin-phenol and H₂O₂ for APEX) to initiate the labeling of proximal proteins. | To covalently tag proteins within a close radius of the bait protein. |
| 3. Cell Lysis | Lyse the cells to release the biotinylated proteins. | To prepare the sample for protein enrichment. |
| 4. Affinity Purification | Use streptavidin-coated beads to capture all biotinylated proteins. | To isolate the proteins that were in proximity to the bait protein. |
| 5. Mass Spectrometry Analysis | Identify the captured proteins using LC-MS/MS. | To generate a list of potential interaction partners and neighboring proteins, providing spatial and temporal context. |
These proximity labeling techniques, which rely on the fundamental principle of biotin-tagging and affinity capture, have revolutionized our ability to study protein-protein interactions and the organization of the cellular proteome in a dynamic and context-dependent manner.
Utilizing Biotin Peg2 C2 Iodoacetamide in Proteolysis Targeting Chimeras Protacs Research
Function as a PEG-Based Linker in PROTAC Molecule Design
Biotin-PEG2-C2-iodoacetamide is a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs. medchemexpress.com Its structure is a composite of three key functional parts: a biotin (B1667282) moiety, a short di-ethylene glycol (PEG2) spacer, and a reactive iodoacetamide (B48618) group. In the context of PROTAC design, this molecule primarily serves as a versatile building block to connect the POI-binding ligand with the E3 ligase-recruiting ligand.
The core of its function lies in the PEG linker. PEG linkers are a popular choice in PROTAC design due to their flexibility and hydrophilicity. nih.govcellgs.com These properties can enhance the solubility and cell permeability of the resulting PROTAC molecule, which is often a challenge given the high molecular weight of these chimeric compounds. biochempeg.comcellgs.com The flexibility of the PEG chain is crucial for allowing the two ends of the PROTAC to simultaneously bind to their respective protein partners—the POI and the E3 ligase—without significant steric hindrance, thereby facilitating the formation of a stable and productive ternary complex. nih.gov
The two ends of this compound provide specific functionalities. The iodoacetamide group is a reactive chemical handle that forms a stable, covalent thioether bond with sulfhydryl groups, which are present in the amino acid cysteine. creative-proteomics.comwikipedia.org This allows for the straightforward conjugation of the linker to a POI ligand or an E3 ligase ligand that contains a reactive cysteine residue. sigmaaldrich.com On the other end, the biotin moiety serves as a highly specific affinity tag. While not typically part of the final therapeutic PROTAC that directly engages the degradation machinery, its presence is invaluable for research and development purposes, as discussed in subsequent sections.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C18H31IN4O5S |
| Molecular Weight | 542.43 g/mol |
| Appearance | Solid |
| CAS Number | 292843-75-5 |
| Key Functional Groups | Biotin, PEG, Iodoacetamide |
| The data in this table is compiled from multiple sources. medchemexpress.com |
Rational Design Principles for PROTACs Incorporating this compound
The rational design of effective PROTACs is a complex process where the linker plays a pivotal role. nih.gov When incorporating a linker like this compound, several principles must be considered to optimize the final degrader's performance. nih.govnih.gov
Linker Length and Composition: The length of the linker is a critical parameter that dictates the geometry of the ternary complex. cellgs.com A linker that is too short may cause steric clashes, preventing the simultaneous binding of the POI and E3 ligase. nih.gov Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. nih.gov The PEG2 unit in this compound offers a defined length that can be systematically evaluated in structure-activity relationship (SAR) studies. nih.gov While flexible PEG linkers are widely used, their length must be optimized for each specific POI-ligand and E3 ligase-ligand pair. nih.gov Research has shown that even small changes in linker length, such as varying the number of PEG units, can dramatically impact degradation potency. nih.gov
Covalent Targeting Strategy: The iodoacetamide group enables a specific covalent conjugation strategy. Iodoacetamide is a well-established alkylating agent that reacts with cysteine residues. creative-proteomics.comwikipedia.org This feature can be exploited in several ways. If the intended POI ligand or E3 ligase ligand has a synthetically introduced or naturally present reactive cysteine, the iodoacetamide group provides a direct and stable attachment point. sigmaaldrich.com This is particularly relevant in the design of covalent PROTACs, which can offer advantages in terms of potency and duration of action. The irreversible nature of the iodoacetamide-cysteine bond can lock the PROTAC onto its target, which can be a key design consideration. wikipedia.org
Utility of the Biotin Tag in Design and Screening: The biotin group is a powerful tool for the rational design and screening process. Biotin exhibits an exceptionally high affinity for the protein avidin (B1170675) and its derivatives, like streptavidin. nih.gov This interaction can be leveraged in several ways during PROTAC development:
Purification: PROTAC intermediates or final products containing the biotin tag can be easily purified from reaction mixtures using streptavidin-coated beads. nih.gov
Screening Assays: The biotin tag facilitates the development of various binding and competition assays. For instance, a biotinylated PROTAC can be used in pull-down experiments to confirm its interaction with the POI or the E3 ligase. researchgate.net
Probe for Target Validation: A molecule like this compound can be attached to a warhead to create a chemical probe. This probe can be used to confirm target engagement within cells before committing to the synthesis of a full, non-biotinylated PROTAC intended for therapeutic use. nih.gov
Table 2: Rational Design Considerations for Using this compound
| Design Aspect | Principle | Rationale |
| Linker Optimization | Vary PEG linker length. | Optimal spatial orientation between POI and E3 ligase is crucial for ternary complex stability and degradation efficiency. nih.govcellgs.com |
| Conjugation Chemistry | Utilize iodoacetamide for cysteine-specific covalent bonding. | Provides a stable and irreversible linkage to ligands with thiol groups, enabling covalent PROTAC design. creative-proteomics.comwikipedia.org |
| Assay Development | Leverage the biotin tag for affinity-based assays. | Enables efficient purification and facilitates pull-down or competition assays to measure binding and target engagement. nih.govresearchgate.net |
| Permeability & Solubility | Consider the hydrophilic nature of the PEG component. | Can improve the overall physicochemical properties of the PROTAC, enhancing cell permeability and bioavailability. biochempeg.comcellgs.com |
Investigating Mechanisms of Targeted Protein Degradation Facilitated by PROTACs
Understanding the precise mechanism of action is fundamental to developing safe and effective PROTACs. This compound serves as an invaluable chemical tool for dissecting the intricate steps of targeted protein degradation.
Confirming Target Engagement and Ternary Complex Formation: A primary use of biotinylated probes is to confirm that a PROTAC can successfully engage its intended targets. By creating a PROTAC analogue with a biotin tag, researchers can perform pull-down experiments from cell lysates. nih.gov For example, a biotinylated PROTAC can be incubated with cell extracts, and streptavidin beads can then be used to isolate the PROTAC along with any bound proteins. Subsequent analysis by Western blotting or mass spectrometry can confirm the presence of both the POI and the E3 ligase, providing direct evidence of ternary complex formation. biorxiv.org Competitive binding assays are another powerful application; for instance, biotin-pomalidomide (a biotinylated ligand for the E3 ligase CRBN) has been used to show that a new, non-biotinylated CRBN-recruiting molecule can effectively compete for binding to CRBN. researchgate.net
Identifying Off-Target Effects: A critical aspect of PROTAC development is ensuring selectivity and identifying potential off-target interactions. Chemoproteomic strategies using probes like this compound can help map the protein interaction landscape of a PROTAC warhead. nih.gov The iodoacetamide group can covalently bind to accessible cysteine residues on proteins it encounters. By attaching a biotin tag, these covalently modified proteins can be enriched from a complex proteome and identified by mass spectrometry. acs.org This approach can reveal not only the intended target but also any unintended "off-targets" that might lead to toxicity.
Elucidating the Ubiquitination Process: The iodoacetamide moiety can also be used to probe the activity of enzymes involved in the ubiquitin-proteasome system. Iodoacetamide is known to be an irreversible inhibitor of deubiquitinase enzymes (DUBs) because it alkylates the cysteine residue in their active site. wikipedia.org While this specific compound would be used as a component of a PROTAC, its reactive group's known properties can be exploited in designing mechanistic experiments to study the dynamics of ubiquitination and deubiquitination that govern the fate of the target protein. For example, a biotin-iodoacetamide probe could be used to profile DUB activity in the presence or absence of a PROTAC, shedding light on how the degrader modulates the cellular ubiquitin landscape.
Methodological Advancements and Optimization Strategies for Bioconjugation
Experimental Optimization of Reaction Conditions (e.g., pH, Temperature, Molar Ratios)
The efficiency and specificity of labeling with Biotin-PEG2-C2-iodoacetamide are highly dependent on the careful optimization of several key reaction parameters.
pH: The reaction between the iodoacetamide (B48618) group and a sulfhydryl group is most efficient at a pH range of 7.5 to 8.5. sigmaaldrich.com This is because the reactive species is the unprotonated thiolate anion, and this pH range facilitates its formation. sigmaaldrich.com Operating at a pH below this range can slow down the reaction, while a more alkaline pH can increase the risk of side reactions with other nucleophilic amino acid residues, such as lysine (B10760008). wiley-vch.deroyalsocietypublishing.org Common buffering systems include 50 mM HEPES at pH 7.5 or 50 mM Tris at pH 8.5. sigmaaldrich.com
Temperature: Bioconjugation reactions with iodoacetamide reagents are typically carried out at room temperature. sigmaaldrich.comnih.gov Some protocols suggest that decreasing the reaction temperature to 4°C can help to reduce the formation of half-antibody species when working with antibodies. rsc.org However, for most applications, room temperature provides a good balance between reaction rate and reagent stability. It is important to protect the reaction mixture from light, as light can induce the formation of molecular iodine, which can lead to non-specific reactions with tyrosine residues. sigmaaldrich.com
Molar Ratios: The optimal molar ratio of this compound to the target protein is crucial for controlling the extent of labeling and minimizing non-specific modifications. A molar excess of the biotinylating reagent is generally recommended. For proteins with a known sulfhydryl content, a 2- to 5-fold molar excess of the reagent is a common starting point. sigmaaldrich.com If the sulfhydryl content is unknown, a final concentration of 2 mM this compound can be used for a protein solution of approximately 2 mg/ml. sigmaaldrich.com For more dilute protein solutions, a higher molar excess may be necessary to achieve the desired labeling efficiency. thermofisher.com It is important to determine the optimal ratio empirically for each specific application to achieve the desired degree of conjugation without introducing unwanted modifications. thermofisher.com
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.5 - 8.5 | Favors the formation of the reactive thiolate anion, maximizing the specific reaction with cysteine residues. sigmaaldrich.com |
| Temperature | Room Temperature (or 4°C for specific applications) | Provides a balance between reaction kinetics and reagent stability. Lower temperatures can sometimes improve homogeneity in antibody conjugations. sigmaaldrich.comrsc.org |
| Molar Ratio | 2-5 fold excess (if sulfhydryl content is known) or ~2 mM final concentration (if unknown) | Ensures efficient labeling of target sulfhydryl groups while minimizing the potential for non-specific reactions. sigmaaldrich.com |
| Reaction Time | 2 - 4 hours | Allows for sufficient time for the conjugation reaction to proceed to completion at room temperature. sigmaaldrich.com |
Strategies for Minimizing Non-Specific Labeling and Side Reactions
While iodoacetamide is highly specific for sulfhydryl groups, non-specific labeling and side reactions can occur under suboptimal conditions. royalsocietypublishing.orgresearchgate.net
Control of pH and Reagent Concentration: As mentioned previously, maintaining the reaction pH within the optimal range of 7.5-8.5 is critical. sigmaaldrich.com Using the lowest effective concentration of the biotinylating reagent can also help to limit off-target reactions. sigmaaldrich.com
Quenching the Reaction: After the desired incubation time, any unreacted this compound should be quenched to prevent further, potentially non-specific, labeling. This can be achieved by adding a small molecule thiol-containing compound, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. nih.gov
Removal of Excess Reagent: Following the reaction, it is essential to remove the excess, unreacted biotinylation reagent. This is commonly accomplished through size-exclusion chromatography (e.g., gel filtration) or dialysis. sigmaaldrich.com
Protecting from Light: Protecting the reaction from light is a simple but crucial step to prevent the formation of reactive iodine species that can modify tyrosine residues. sigmaaldrich.com
Alternative Chemistries: In cases where non-specific labeling remains a significant issue, exploring alternative thiol-reactive chemistries, such as maleimides, may be considered. However, maleimide-based conjugates can sometimes undergo retro-Michael reactions, leading to instability. nih.gov Recent research has also explored ynamides as a more specific reagent for thiol modification compared to iodoacetamide. acs.org
Impact of PEG Spacer Length and Architecture on Conjugation Efficiency and Target Conformational Dynamics
The polyethylene (B3416737) glycol (PEG) spacer in this compound plays a more significant role than simply linking the biotin (B1667282) and iodoacetamide moieties.
Conjugation Efficiency: The hydrophilic nature of the PEG spacer can enhance the water solubility of the entire reagent and the resulting bioconjugate, which can be particularly beneficial when working with hydrophobic proteins or peptides. lumiprobe.com The length and architecture (linear vs. branched) of the PEG linker can influence the accessibility of the reactive group to the target sulfhydryl. biochempeg.com While "this compound" has a short, defined PEG2 linker, other biotinylation reagents are available with longer PEG spacers. Longer spacers can provide greater flexibility and reduce steric hindrance, potentially improving conjugation efficiency in cases where the target sulfhydryl is in a sterically hindered environment. researchgate.net
Target Conformational Dynamics: The conjugation of a PEG linker to a protein can impact its conformational stability and dynamics. acs.orgnih.gov While PEGylation is often used to increase the hydrodynamic radius of a protein, which can protect it from proteolysis and reduce renal clearance, it can also subtly alter the protein's structure. europeanpharmaceuticalreview.com The impact on conformational stability is dependent on the conjugation site and the nature of the linker. acs.org Studies have shown that PEG can either stabilize or destabilize a protein's structure. acs.org The short PEG2 linker in this compound is less likely to cause significant global conformational changes compared to larger PEG chains, but its effect should still be considered, especially when studying protein function or dynamics. nih.gov
| PEG Spacer Property | Impact on Bioconjugation |
| Length | Can influence accessibility to the target site and reduce steric hindrance. researchgate.net Longer spacers may be beneficial for sterically hindered sulfhydryl groups. |
| Hydrophilicity | Improves the solubility of the reagent and the resulting conjugate in aqueous buffers. lumiprobe.com |
| Architecture (Linear vs. Branched) | Branched PEGs have been shown to provide superior protein stabilization compared to linear PEGs. acs.org |
| Conformational Impact | Can affect the local microenvironment of the protein surface and potentially alter conformational stability and dynamics. acs.orgnih.gov |
Development of High-Throughput and Automated Biotinylation Proteomics Workflows
The demand for large-scale proteomic analyses has driven the development of high-throughput and automated workflows for biotinylation and enrichment. These advancements are crucial for applications such as proximity labeling proteomics and activity-based protein profiling.
Automated Enrichment: Manual enrichment of biotinylated proteins using streptavidin beads can be a bottleneck in proteomics workflows, leading to variability and limited throughput. embopress.org To address this, automated platforms, such as the KingFisher system, have been implemented to perform the enrichment of biotinylated proteins in a 96-well plate format. embopress.orgnih.gov This automation significantly reduces hands-on time, improves reproducibility, and increases sample throughput. embopress.orgprotocols.io Optimized automated workflows can shorten the sample preparation time from days to just a few hours. nih.gov
Streamlined Sample Preparation: Researchers have developed streamlined protocols that combine optimized enrichment with efficient downstream processing. For instance, the use of magnetic streptavidin beads facilitates automated handling and washing steps. embopress.orgnih.gov Furthermore, combining automated enrichment with data-independent acquisition (DIA) mass spectrometry has been shown to improve the reproducibility of protein identification and quantification compared to manual processing and data-dependent acquisition (DDA). embopress.orgprotocols.io
Advanced Probes and Workflows: The development of new probes and workflows continues to enhance high-throughput capabilities. For example, the streamlined cysteine activity-based protein profiling (SLC-ABPP) strategy utilizes a desthiobiotin iodoacetamide (DBIA) probe, which allows for efficient labeling and enrichment without the need for click chemistry, simplifying the workflow. osti.govnih.gov These high-throughput methods are enabling large-scale studies of protein-protein interactions, subcellular proteomes, and the identification of drug targets. embopress.orgnih.govsyncell.com
Comparative Analysis with Alternative Bioconjugation Reagents in Research Contexts
Distinctions from Other Iodoacetamide-Based Biotinylation Reagents
Biotin-PEG2-C2-iodoacetamide is a member of the iodoacetamide-based biotinylation reagent family, which all utilize the iodoacetyl functional group to form a stable, irreversible thioether bond with the sulfhydryl group of cysteine residues. nih.gov The primary distinction of this compound from other iodoacetamide (B48618) reagents, such as biotin (B1667282) iodoacetamide (BIAM), lies in the incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm. axispharm.comprecisepeg.com
The key distinguishing features are:
Spacer Arm: The most significant difference is the presence of the PEG2 spacer. This spacer is a short, hydrophilic chain composed of two ethylene (B1197577) glycol units. axispharm.com In contrast, simpler reagents like biotin iodoacetamide lack this spacer. Other variations exist with longer PEG chains (e.g., Biotin-PEG4) or different types of spacers, such as the seven-atom aminohexanoyl spacer found in "biotin-X" derivatives. thermofisher.com
Solubility: The PEG spacer dramatically increases the water solubility of the reagent and the resulting biotinylated molecule. axispharm.comprecisepeg.com this compound is noted to dissolve well in water and other aqueous buffers, which can be an advantage over non-PEGylated iodoacetamides that may require organic solvents like DMSO or DMF for dissolution. axispharm.comsigmaaldrich.com
Steric Hindrance: The flexible PEG spacer arm physically separates the biotin molecule from the target protein. precisepeg.com This separation minimizes steric hindrance, allowing for more efficient binding of the biotin to avidin (B1170675) or streptavidin proteins, which have deep biotin-binding pockets. precisepeg.comthermofisher.com
Hydrophilicity: The hydrophilic nature of the PEG chain helps to prevent the aggregation of biotinylated proteins in solution, a common issue with hydrophobic molecules. precisepeg.com
Table 1: Comparison of Iodoacetamide-Based Biotinylation Reagents
| Feature | This compound | Biotin Iodoacetamide (BIAM) | Biotin-X Iodoacetamide |
|---|---|---|---|
| Reactive Group | Iodoacetamide | Iodoacetamide | Iodoacetamide |
| Spacer Arm | Hydrophilic PEG2 (8 atoms) | None | Aminohexanoyl (7-atom) spacer |
| Key Advantage | Enhanced water solubility and reduced steric hindrance. axispharm.comprecisepeg.com | Simpler structure. | Provides spacing to reduce steric hindrance. thermofisher.com |
| Solubility | Good in water and aqueous buffers. axispharm.comsigmaaldrich.com | Lower aqueous solubility. | Moderate solubility. |
Contrasting Reactivity and Applications with Maleimide-Based Biotinylation Agents
Maleimides represent the other major class of sulfhydryl-reactive reagents. While both iodoacetamides and maleimides target cysteine residues, they do so through different reaction mechanisms, leading to significant differences in their reactivity, specificity, and the stability of the final conjugate. nih.govthermofisher.com
The reaction of an iodoacetamide with a thiol proceeds via an SN2 nucleophilic displacement, where the cysteine thiolate anion attacks the carbon atom bearing the iodine, which acts as a leaving group. nih.gov This forms a stable thioether bond. In contrast, maleimides react with thiols through a Michael addition reaction, where the thiolate attacks one of the double-bonded carbons of the maleimide (B117702) ring, also resulting in a stable thioether linkage. nih.gov
Key differences in reactivity and application include:
Reaction Rate: Maleimide-based reagents generally exhibit faster reaction kinetics than iodoacetamides. nih.govnih.gov This can be advantageous in situations requiring rapid labeling.
pH Dependence: The reactivity of both groups is pH-dependent. Iodoacetamides react specifically with reduced thiols at a pH between 7.5 and 8.5. sigmaaldrich.comsigmaaldrich.com Maleimides are most specific for sulfhydryls at a more neutral pH range of 6.5-7.5. thermofisher.comthermofisher.com At pH values above 8.5, maleimides can exhibit off-target reactivity with primary amines, such as lysine (B10760008) residues. thermofisher.com
Specificity: Iodoacetamides are generally considered highly specific to thiols within their optimal pH range. sigmaaldrich.com However, under acidic conditions, they can react with methionine, and in the absence of thiols, they may react with histidines and amines. sigmaaldrich.com Maleimides are also highly thiol-specific at pH 6.5-7.5 but can react with S-sulfinated cysteines, a reaction not observed with iodoacetamides. nih.gov
Bond Stability: The thioether bond formed by iodoacetamide is irreversible. nih.gov The thiol-succinimide adduct formed by maleimides, while generally stable, has been reported to show poor stability towards hydrolysis in aqueous media, which can be a limitation in some biological applications. nih.gov Furthermore, the bond formed with maleimides can, in some contexts, be reversed under specific conditions, unlike the iodoacetamide linkage. thermofisher.com
Table 2: Reactivity of Iodoacetamide vs. Maleimide Reagents
| Characteristic | Iodoacetamide (e.g., this compound) | Maleimide (e.g., Biotin-PEG2-Maleimide) |
|---|---|---|
| Reaction Mechanism | SN2 Nucleophilic Substitution. nih.gov | Michael Addition. nih.gov |
| Reaction Speed | Slower. nih.gov | Faster. nih.gov |
| Optimal pH | 7.5 - 8.5. sigmaaldrich.comsigmaaldrich.com | 6.5 - 7.5. thermofisher.comthermofisher.com |
| Bond Stability | Highly stable, irreversible thioether bond. nih.gov | Stable thioether bond, but the succinimide (B58015) ring can be prone to hydrolysis. nih.gov |
| Specificity | Highly specific for thiols at optimal pH; potential for off-target reactions outside this range. sigmaaldrich.com | Highly specific for thiols at optimal pH; can react with amines at alkaline pH. thermofisher.com |
Advantages and Limitations in Specific Research Applications (e.g., Solubility, Steric Hindrance, Specificity)
The specific structure of this compound confers a distinct profile of advantages and limitations for its use in research.
Advantages:
Enhanced Solubility: The PEG2 spacer is a major advantage, improving the reagent's solubility in aqueous buffers used for biological experiments. axispharm.comprecisepeg.com This simplifies experimental protocols by potentially eliminating the need for organic co-solvents and helps prevent the aggregation of the labeled biomolecule. precisepeg.com One source indicates a water solubility of 4.17 mg/mL, though this may require heating and sonication. medchemexpress.com Another suggests a solubility of 10 mg/mL in water. sigmaaldrich.com
Reduced Steric Hindrance: The flexible spacer arm improves the accessibility of the conjugated biotin to avidin or streptavidin for detection or purification, increasing the efficiency of these downstream applications. axispharm.comprecisepeg.com This is particularly important in assays where the biotinylated site on the protein might be sterically crowded.
High Specificity and Bond Stability: The iodoacetyl group provides high specificity for cysteine residues under optimal pH conditions (7.5-8.5), forming a very stable and irreversible thioether bond. nih.govsigmaaldrich.com This ensures a permanent tag, which is crucial for quantitative proteomics and applications where the label must not be lost during subsequent experimental steps. sigmaaldrich.com This makes it a reliable tool for applications like peptide mapping and mass spectrometry. sigmaaldrich.com
Limitations:
Slower Reaction Rate: Compared to maleimide-based reagents, the reaction of iodoacetamide is slower. nih.gov This may be a disadvantage in time-sensitive experiments or when dealing with unstable proteins.
Potential for Off-Target Reactivity: While highly specific under optimal conditions, the iodoacetamide group can react with other amino acid residues like methionine and histidine if the pH is not controlled or if free thiols are absent. sigmaaldrich.com
Requirement for Reduced Thiols: Like all sulfhydryl-reactive reagents, this compound requires a free, reduced sulfhydryl group (-SH) for reaction. thermofisher.comthermofisher.com In many proteins, cysteine residues exist as oxidized disulfide bonds and must first be reduced using agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) before labeling can occur. thermofisher.com
Future Perspectives and Emerging Research Directions
Integration with Advanced Chemical Biology and Synthetic Biology Methodologies
The versatility of Biotin-PEG2-C2-iodoacetamide makes it an ideal tool for integration with sophisticated methodologies in chemical and synthetic biology.
In chemical biology , the reagent is central to advanced chemoproteomic strategies aimed at mapping protein function and reactivity in complex biological systems. One key application is in Activity-Based Protein Profiling (ABPP), where the iodoacetamide (B48618) moiety covalently binds to hyper-reactive cysteine residues often found in the active or allosteric sites of enzymes. The biotin (B1667282) handle then facilitates the selective enrichment of these labeled proteins for identification and quantification by mass spectrometry. This approach is invaluable for discovering novel drug targets and understanding enzyme regulation. A notable application involves its use in competitive binding assays to validate the targets of specific inhibitors. For instance, a competitive assay with biotin-iodoacetamide was successfully used to confirm that the protein BMX is the target of a novel inhibitor being investigated for the treatment of myocardial hypertrophy. targetmol.com
Furthermore, the reagent is instrumental in the "biotin-switch" technique, a specialized method for detecting and identifying proteins with specific post-translational modifications, such as S-nitrosylation. nih.gov In this method, free cysteine thiols are first blocked, then the S-nitrosylated cysteines are selectively reduced and labeled with this compound, allowing for their subsequent purification and analysis. nih.gov
In the realm of synthetic biology , this compound serves as a critical building block for engineering novel biological functions. It is widely used as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). targetmol.commedchemexpress.commybiosource.comglpbio.com PROTACs are synthetic molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.comglpbio.com The ability to construct these sophisticated bifunctional molecules highlights the reagent's importance in developing new therapeutic modalities that can eliminate disease-causing proteins.
Potential for Novel Research Tool Development and Assay Enhancement
The distinct features of this compound are being harnessed to develop next-generation research tools and to significantly improve existing analytical assays.
The development of novel research probes is a major area of advancement. The reagent's ability to specifically target cysteine residues allows for the creation of probes to identify and characterize proteins with this amino acid, which can play critical roles in catalysis, protein structure, and redox sensing. Probes based on this structure are being developed to explore post-translational modifications beyond S-nitrosylation, such as sulfhydration, which is increasingly recognized as a key regulatory mechanism in cellular metabolism. elifesciences.org
For assay enhancement , the molecule offers several advantages. The iodoacetamide group provides a stable, covalent linkage to proteins, while the biotin tag allows for highly sensitive detection using avidin (B1170675) or streptavidin conjugates. axispharm.com The PEG2 spacer arm is particularly important as it enhances the water solubility of the labeled protein and minimizes steric hindrance, ensuring that the biotin tag is readily accessible for binding to avidin or streptavidin. axispharm.com This leads to improved signal-to-noise ratios in a variety of assay formats, including:
Enzyme-Linked Immunosorbent Assays (ELISAs)
Western Blotting
Pull-down assays for studying protein interactions axispharm.com
Protein localization and tracking studies axispharm.com
A prime example of its utility is in competitive binding assays designed for drug discovery and target validation, where it can help to confirm whether a small molecule inhibitor binds to its intended protein target. targetmol.com
| Application Area | Specific Use | Key Feature Utilized | Reference |
|---|---|---|---|
| Chemoproteomics | Activity-Based Protein Profiling (ABPP) | Iodoacetamide (covalent cysteine labeling) & Biotin (enrichment) | targetmol.com |
| Post-Translational Modifications | Biotin-Switch Assay for S-nitrosylation | Iodoacetamide (specific labeling after reduction) & Biotin (detection) | nih.gov |
| Synthetic Biology | PROTAC Synthesis | Acts as a flexible linker (PEG) connecting two active ligands | medchemexpress.comglpbio.com |
| Assay Development | Competitive binding assays for target validation | Full molecule for competitive labeling | targetmol.com |
| Bioconjugation | Labeling proteins and peptides for detection and purification | Biotin (high-affinity tag) & PEG (solubility, accessibility) | axispharm.comtechnologynetworks.com |
Application in Elucidating Complex Biological Pathways and Protein Networks
This compound is a powerful tool for dissecting the intricate networks of protein interactions that govern cellular processes. Its application in quantitative proteomics is enabling a deeper understanding of complex biological pathways.
To elucidate biological pathways , researchers can use the reagent to label and isolate specific proteins or protein complexes. For example, by treating cell lysates with this compound, proteins with accessible and reactive cysteine residues can be captured. These proteins and their binding partners can then be identified using mass spectrometry, providing a snapshot of active cellular networks under specific conditions. This approach was integral in a study that used a quantitative proteomics workflow to identify a β-catenin protein network as a key element in the signaling response of bladder cells to an antiproliferative factor. researchgate.net In that study, iodoacetamide was used to alkylate cysteine residues during sample preparation for proteomic analysis. researchgate.net
This strategy is also highly effective for mapping protein-protein interaction networks . A protein of interest can be purified and labeled with this compound, then used as "bait" to capture its interacting partners from a cell lysate. The entire complex is then pulled down using streptavidin-coated beads and analyzed by mass spectrometry. This allows for the identification of both stable and transient protein interactions, which is fundamental to understanding how proteins function in concert to control cell proliferation, signaling, and other vital activities. The identification of a β-catenin-centered network that mediates antiproliferative effects demonstrates the power of this approach in uncovering functionally relevant protein nodes within complex cellular systems. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C18H31IN4O5S | targetmol.commedchemexpress.comglpbio.com |
| Molecular Weight | 542.43 g/mol | targetmol.commedchemexpress.comglpbio.com |
| CAS Number | 292843-75-5 | targetmol.commedchemexpress.commybiosource.com |
| Appearance | White to light yellow solid | medchemexpress.com |
| Reactive Group | Iodoacetamide (targets sulfhydryls) | axispharm.com |
| Affinity Tag | Biotin (binds avidin/streptavidin) | axispharm.com |
| Spacer | PEG2 (Polyethylene glycol) | axispharm.com |
Q & A
Q. How is Biotin-PEG2-C2-iodoacetamide synthesized, and what analytical methods validate its purity and structure?
- Methodological Answer : Synthesis typically involves conjugating biotin to a PEG2 spacer via amide bond formation, followed by introducing the iodoacetamide group. Characterization includes:
- Nuclear Magnetic Resonance (NMR) : To confirm PEG spacer length and biotin-iodoacetamide connectivity .
- Mass Spectrometry (MS) : For molecular weight validation and detection of impurities .
- HPLC : To assess purity (>95% required for research-grade reagents) .
Example protocol: Dissolve intermediates in anhydrous DMF, activate carboxyl groups with EDC/NHS, and purify via size-exclusion chromatography .
Q. What experimental protocols ensure efficient conjugation of this compound to cysteine-containing proteins?
- Methodological Answer :
- Thiol-specific reaction : Incubate the compound (1–5 mM) with reduced cysteine residues (e.g., in buffer pH 7.4–8.0, 4°C for 2–4 hours).
- Quenching : Add excess β-mercaptoethanol or cysteine to terminate reactions .
- Validation :
- Streptavidin Dot Blot : Confirm biotin presence .
- SDS-PAGE with Coomassie/UV Visualization : Detect shifts in protein molecular weight .
Q. How do researchers validate the specificity of this compound in protein labeling?
- Methodological Answer :
- Negative Controls : Use cysteine-free proteins or pre-block thiols with N-ethylmaleimide (NEM) .
- Competitive Assays : Add excess iodoacetamide derivatives to observe reduced biotinylation .
- Mass Spectrometry : Identify labeled peptides and map modification sites .
Advanced Research Questions
Q. How can conjugation efficiency be optimized when using this compound under varying pH or temperature conditions?
- Methodological Answer :
- Design a factorial experiment : Test pH (6.0–9.0), temperature (4°C–37°C), and molar ratios (1:1 to 1:10 compound:protein).
- Quantitative Analysis : Use densitometry (SDS-PAGE) or spectrophotometry (biotin-4-fluorescein competition assays) to measure efficiency .
- Statistical Modeling : Apply ANOVA to identify significant variables affecting yield .
Q. How should researchers resolve contradictions in reported conjugation efficiencies across studies?
- Methodological Answer :
- Meta-Analysis : Compare buffer compositions (e.g., Tris vs. phosphate), redox conditions, and protein structural accessibility .
- Reproducibility Testing : Replicate prior protocols with standardized reagents and instrumentation .
- Error Source Identification : Check for thiol oxidation (e.g., via Ellman’s assay) or PEG spacer hydrolysis (via LC-MS) .
Q. What strategies integrate this compound with mass spectrometry for structural proteomics?
- Methodological Answer :
- On-bead Digestion : After streptavidin pulldown, digest proteins with trypsin on magnetic beads .
- Isotope Labeling : Use heavy/light iodoacetamide variants for quantitative cross-linking studies .
- Data Interpretation : Employ software like MaxQuant to identify cross-linked peptides and map interaction sites .
Q. How does the PEG2 spacer length impact protein function post-conjugation?
- Methodological Answer :
- Functional Assays : Compare activity of labeled vs. unlabeled proteins (e.g., enzyme kinetics or ligand-binding assays) .
- Molecular Dynamics Simulations : Model steric effects of PEG2 on protein conformation .
- Cryo-EM/X-ray Crystallography : Resolve structural perturbations caused by PEGylation .
Q. What challenges arise when using this compound in PROTAC synthesis, and how are they mitigated?
- Methodological Answer :
- Solubility Issues : Use DMSO or DMF as co-solvents to improve reagent dispersion .
- Competing Reactions : Protect iodoacetamide during PROTAC assembly steps (e.g., use inert atmospheres) .
- Validation : Confirm ternary complex formation (target-PROTAC-E3 ligase) via biolayer interferometry .
Data Presentation and Reproducibility
-
Tables for Critical Parameters :
Parameter Optimal Range Impact on Conjugation pH 7.4–8.0 Higher thiol reactivity Temperature 4°C–25°C Reduced aggregation Molar Ratio 1:5 (protein:reagent) Saturation of sites -
Ethical and Reporting Standards :
- Disclose batch-to-batch variability in reagent synthesis .
- Deposit raw data (e.g., MS spectra) in repositories like ProteomeXchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
